SRI37892

Übersicht

Beschreibung

Novel frizzled-7 (Fzd7) inhibitor, inhibiting LRP6 phosphorylation, downregulating the level of cytosolic free β-catenin, and functionally repressing breast cancer cell viability and colony formation, targeting the transmembrane domain of FZD7 thereby blocking the WNT signal transmission

SRI37892 is a frizzled-7 (Fzd7) inhibitor which inhibits LRP6 phosphorylation, downregulates the level of cytosolic free β-catenin, and functionally represses breast cancer cell viability and colony formation. This compound targets the transmembrane domain of FZD7, thereby blocking the WNT signal transmission.

Wissenschaftliche Forschungsanwendungen

Hemmung der Wnt/Fzd7-Signalgebung

SRI37892 wurde als ein bedeutender Blocker des Wnt/Fzd7-Signalwegs identifiziert {svg_1}. Dieser Weg ist sowohl für die Initiation als auch für das Fortschreiten verschiedener Krebsarten entscheidend {svg_2}. This compound konnte diese Signalgebung mit IC50-Werten im submikromolaren Bereich blockieren {svg_3}.

Hemmung der Proliferation von Krebszellen

Neben der Blockierung des Wnt/Fzd7-Signalwegs hat this compound auch Potenzial gezeigt, die Proliferation von Krebszellen zu hemmen {svg_4}. Es konnte die Proliferation von Krebszellen mit IC50-Werten um 2 μM hemmen {svg_5}.

Targeting der transmembranen Domäne von Frizzled-7

This compound wurde so konzipiert, dass es die transmembranen Domäne von Frizzled-7 (Fzd7) angreift, einem Rezeptor, der eine bedeutende Rolle bei der Entwicklung und Progression von Krebs spielt {svg_6}. Dies bietet einen neuen Ansatz für die Entwicklung von Wnt/Fzd-Modulatoren {svg_7}.

Potenzieller Therapeutikum für die WNT/PCP-Signalgebung

This compound wurde als potenzielles Therapeutikum erwähnt, das auf die WNT/planare Zellpolarität (PCP)-Signalgebung abzielt {svg_8}. Die Störung oder abnorme Aktivierung der WNT/PCP-Signalgebung liegt einer Vielzahl von Entwicklungsstörungen und Krebsarten zugrunde {svg_9}.

Werkzeug zur Untersuchung der Regulationsmechanismen der Wnt/Fzd7-Signalgebung

Die Verbindung this compound kann als nützliches Werkzeug für die Untersuchung der Regulationsmechanismen der Wnt/Fzd7-Signalgebung dienen {svg_10}. Dies kann wertvolle Einblicke in die Funktionsweise dieses Signalwegs und seine Rolle bei verschiedenen Krankheiten liefern {svg_11}.

Ausgangspunkt für die Entwicklung von krebstherapeutischen Wirkstoffen

Aufgrund seiner Fähigkeit, die Wnt/Fzd7-Signalgebung zu blockieren und die Proliferation von Krebszellen zu hemmen, kann this compound als Ausgangspunkt für die Entwicklung von krebstherapeutischen Wirkstoffen dienen {svg_12}. Seine Struktur und Wirkungsweise können die Gestaltung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen leiten {svg_13}.

Wirkmechanismus

Target of Action

SRI37892 is a small molecule compound that primarily targets the Frizzled protein 7 (Fzd7) . Fzd7 is a seven-transmembrane receptor that belongs to a novel and separated family of G-protein-coupled receptors (GPCRs) . It is the most important member of the Fzd family involved in cancer development and progression .

Mode of Action

This compound is designed to target the transmembrane domain of Fzd7 . It binds to the Fzd7 transmembrane domain, blocking the Wnt/Fzd7 signaling pathway . This interaction results in significant inhibition of the Wnt/Fzd7 signaling with IC 50 values in the sub-micromolar range .

Biochemical Pathways

The Fzd7 receptors can respond to Wnt proteins to activate the canonical β-catenin pathway . This pathway plays a fundamental role in regulating a wide range of developmental and physiological processes in multicellular organisms . This compound, by inhibiting Fzd7, disrupts the Wnt/β-catenin signaling pathway , which is crucial for both the initiation and progression of cancers .

Pharmacokinetics

Its inhibitory activity against cancer cell proliferation suggests it may have favorable bioavailability .

Result of Action

This compound significantly inhibits cancer cell proliferation . It has been shown to block the Wnt/Fzd7 signaling, resulting in the inhibition of proliferation in the triple-negative breast cancer cell lines BT-549 and Hs578T .

Action Environment

Biochemische Analyse

Biochemical Properties

SRI37892 plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Frizzled protein 7 (Fzd7), a member of the G-protein-coupled receptor family, which is involved in the Wnt/β-catenin signaling pathway . By binding to the transmembrane domain of Fzd7, this compound effectively blocks the Wnt/Fzd7 signaling, thereby inhibiting cancer cell proliferation . The compound’s interaction with Fzd7 is characterized by its high binding affinity, with IC50 values in the sub-micromolar range .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it significantly inhibits cell proliferation by disrupting the Wnt/Fzd7 signaling pathway . This disruption leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to reduce the expression of genes involved in cell cycle progression and survival, thereby inducing apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the transmembrane domain of Fzd7, this compound prevents the activation of the Wnt/β-catenin signaling pathway . This inhibition results in the downregulation of β-catenin target genes, which are essential for cell proliferation and survival . Additionally, this compound induces the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the Wnt/Fzd7 signaling pathway, leading to sustained suppression of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Fzd7 and other components of the Wnt/β-catenin signaling pathway . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .

Eigenschaften

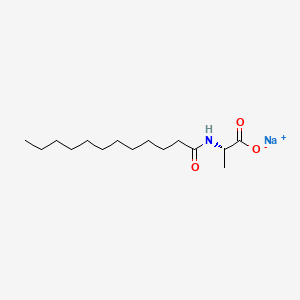

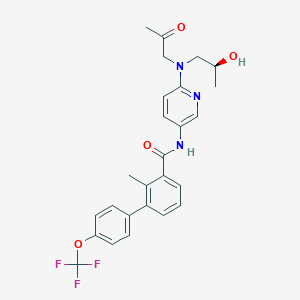

IUPAC Name |

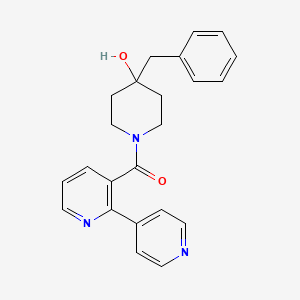

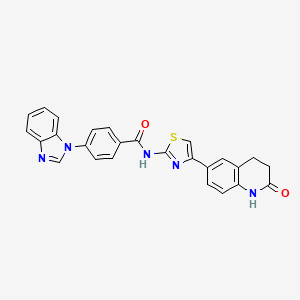

4-(benzimidazol-1-yl)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N5O2S/c32-24-12-8-17-13-18(7-11-20(17)28-24)22-14-34-26(29-22)30-25(33)16-5-9-19(10-6-16)31-15-27-21-3-1-2-4-23(21)31/h1-7,9-11,13-15H,8,12H2,(H,28,32)(H,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSMYUKZPWJQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)N5C=NC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SRI37892 interact with its target and what are the downstream effects?

A1: this compound targets the transmembrane domain (TMD) of Frizzled-7 (Fzd7) []. While the exact binding mechanism is not fully elucidated in the paper, the researchers propose that this compound binding to the Fzd7-TMD interferes with Wnt protein binding to Fzd7. This disruption inhibits the activation of the canonical β-catenin pathway, a key signaling cascade involved in cancer development and progression []. By blocking this pathway, this compound effectively reduces cancer cell proliferation [].

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: The provided research focuses on the discovery and initial characterization of this compound. While it confirms this compound as a potent Fzd7 inhibitor, detailed SAR studies exploring the impact of structural modifications on activity, potency, and selectivity are not discussed within this specific paper []. Further research is necessary to establish a comprehensive understanding of the SAR for this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.